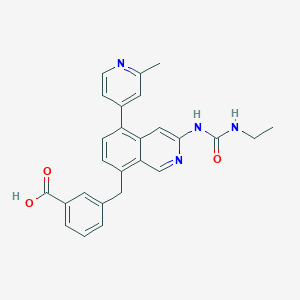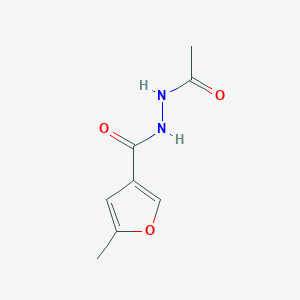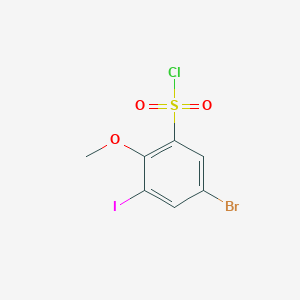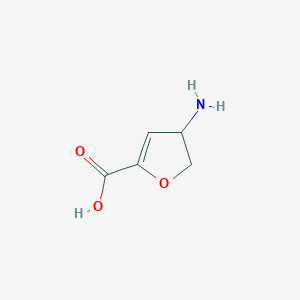
4-amino-4,5-dihydrofuran-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-4,5-dihydrofuran-2-carboxylic acid is a heterocyclic compound that features a furan ring with an amino group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4,5-dihydrofuran-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable amino acid derivative with a furan derivative under acidic or basic conditions to form the desired compound. For example, the reaction of 4-amino-3-buten-2-one with a suitable carboxylic acid derivative can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-amino-4,5-dihydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives with different substituents.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-4,5-dihydrofuran-2-carboxylic acid, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
4-amino-4,5-dihydrofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-4,5-dihydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the enzyme aspartate aminotransferase by forming a covalent adduct with the catalytic lysine residue, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can modulate the levels of neurotransmitters like gamma-aminobutyric acid (GABA) and glutamate, which are critical for normal neurological function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-4,5-dihydrofuran-2-carboxylic acid include:
- 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural arrangement and the presence of both an amino group and a carboxylic acid group on the furan ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
3-amino-2,3-dihydrofuran-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-3-1-4(5(7)8)9-2-3/h1,3H,2,6H2,(H,7,8) |
InChI Key |
VFERKVPEPDAXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(O1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
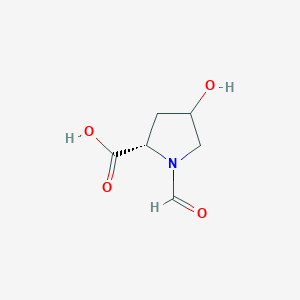


![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
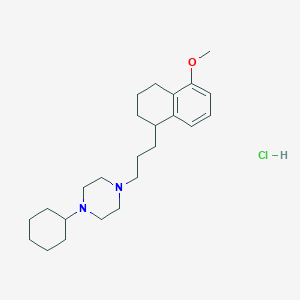
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
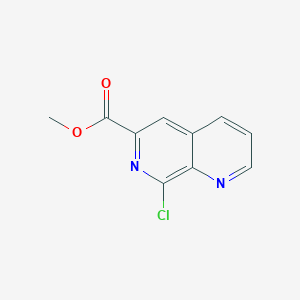
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
